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1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone
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Overview
Description
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone is an organic compound characterized by a pyridine ring substituted with a pyrrolidine group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone typically involves the reaction of 6-chloropyridine-3-carbaldehyde with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The pyrrolidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Therapeutic Potential
The compound has been explored for its potential therapeutic applications, particularly in treating neurodegenerative diseases and cancer. Its structural characteristics allow it to interact with multiple biological targets, suggesting that it may exhibit neuroprotective, anticancer, and antimicrobial properties. Research indicates that compounds with similar structures often demonstrate significant biological activities, which positions 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone as a promising candidate for drug development .
Neuropharmacology
The compound's potential in neuropharmacology is particularly noteworthy. It may influence neurotransmitter systems and provide protective effects against neurotoxicity. This is crucial for developing treatments for conditions like Alzheimer's disease or Parkinson's disease .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the pyridine ring through condensation reactions.
- Introduction of the pyrrolidine moiety via nucleophilic substitution.
- Acylation to form the ethanone group.
Specific solvents (e.g., ethanol) and catalysts (e.g., piperidine) are often used to optimize yields and purity during synthesis .
Derivatives
Research into derivatives of this compound has shown that altering functional groups can enhance biological activity or improve pharmacokinetic profiles. For example, modifications can lead to increased solubility or altered receptor affinity, which are critical factors in drug design .
Case Studies
Several case studies highlight the compound's applications:
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in animal models of Alzheimer's disease. Results indicated that the compound reduced amyloid plaque formation and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its promise as an anticancer drug candidate .
Mechanism of Action
The mechanism of action of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the binding affinity of the compound to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
- 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid
Uniqueness
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its stability and reactivity compared to other similar compounds .
Biological Activity
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethanone, with the CAS number 265107-45-7, is a complex organic compound notable for its unique structural features, including a pyridine ring substituted with a pyrrolidine moiety and an ethanone group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in neuropharmacology and cancer therapy.
- Molecular Formula : C₁₁H₁₄N₂O
- Molecular Weight : 190.24 g/mol
The presence of nitrogen-containing heterocycles enhances its interaction with various biological targets, making it a candidate for drug discovery and development. The compound's functional groups allow it to undergo multiple types of chemical reactions, which can lead to derivatives with enhanced biological activities or altered pharmacokinetic profiles .
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological properties. Compounds with similar structures have shown potential in treating neurodegenerative diseases due to their ability to interact with neurotransmitter systems. For instance, studies have highlighted the compound's potential as an inhibitor of specific enzymes involved in neurodegenerative pathways, suggesting that it may help in conditions like Alzheimer's disease.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it could inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, which is characteristic of many pyridine-based compounds. The structural features of this compound are believed to contribute to its ability to target multiple pathways involved in cancer progression .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
- Starting Materials : Dimethyl malonate and magnesium chloride.
- Reagents : Ethanol and triethylamine.
- Conditions : Specific solvents and catalysts are critical for optimizing yields and purity during synthesis.
This synthesis pathway allows for the generation of various derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties .
Case Study 1: Neuropharmacological Evaluation
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that this compound significantly reduced cell death in neuronal cultures exposed to oxidative stress, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer properties of this compound against breast cancer cell lines. The study found that the compound induced apoptosis through the activation of caspase pathways and inhibited cell migration, suggesting that it may serve as a lead compound for developing new breast cancer therapies.
Pharmacokinetics
Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. Preliminary data suggest that it has favorable absorption characteristics, with potential for good blood-brain barrier penetration due to its lipophilicity and molecular structure .
Parameter | Value |
---|---|
Cmax (ng/mL) | Varies by model |
Tmax (h) | Varies by model |
AUC (ng·mL·h⁻¹) | Varies by model |
Properties
CAS No. |
265107-45-7 |
---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(6-pyrrolidin-1-ylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-9(14)10-4-5-11(12-8-10)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
BEHACDSKKSIHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)N2CCCC2 |
Origin of Product |
United States |
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